2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide
Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group may play a role in the compound’s binding affinity and specificity, while the piperidine ring can influence its overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzylpiperidin-1-yl)-3-nitrophenyl-1,2-dihydrophthalazin-1-one
- 4-(4-benzylpiperidin-1-yl)-3-nitrophenyl-1,2-dihydrophthalazin-1-one
Uniqueness
2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(21-17-7-4-8-18(14-17)23(26)27)20(25)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPKOMCHKUAXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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